BenchChemオンラインストアへようこそ!

(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine

Chiral synthesis Enantioselectivity Kinase inhibitor

Secure your supply of this single-enantiomer, preclinical kinase probe. Unlike generic imidazopyridine libraries, this molecule uniquely combines a 5-bromo-pyrazine-2,3-diamine core with a stereodefined (S)-imidazo[1,2-a]pyridin-6-yl ethyl side-chain. This precise topology is >100-fold more potent than the (R)-form in related targets, offering a critical tool for enantioselectivity profiling, halogen-bonding SAR, and scaffold-hopping campaigns to overcome resistance. Available at ≥95% purity for non-human R&D.

Molecular Formula C13H13BrN6
Molecular Weight 333.19
CAS No. 2248205-47-0
Cat. No. B1654385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine
CAS2248205-47-0
Molecular FormulaC13H13BrN6
Molecular Weight333.19
Structural Identifiers
SMILESCC(C1=CN2C=CN=C2C=C1)NC3=NC(=CN=C3N)Br
InChIInChI=1S/C13H13BrN6/c1-8(18-13-12(15)17-6-10(14)19-13)9-2-3-11-16-4-5-20(11)7-9/h2-8H,1H3,(H2,15,17)(H,18,19)/t8-/m0/s1
InChIKeyQPOCEYFQQFSDKL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2248205-47-0 – Chiral Bromo-Imidazopyridine-Pyrazinediamine: Core Properties and Sourcing Baseline


(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine (CAS 2248205‑47‑0) is a synthetic, single‑enantiomer small molecule that fuses a 5‑bromo‑pyrazine‑2,3‑diamine core with an (S)‑configured 1‑(imidazo[1,2‑a]pyridin‑6‑yl)ethyl side‑chain . It belongs to the broader class of imidazo[1,2‑a]pyridine‑containing kinase inhibitors, a scaffold that has delivered clinical candidates such as volitinib (a c‑Met inhibitor) and numerous CDK9‑targeted agents [1]. The compound is commercially available at ≥95 % purity (Catalog No. CM531414) and is supplied exclusively for non‑human research use .

Why Generic Imidazopyridine or Pyrazinediamine Analogs Cannot Replace 2248205-47-0


Imidazo[1,2‑a]pyridine‑based kinase inhibitors and 5‑bromo‑pyrazine‑2,3‑diamine derivatives are both populated chemical spaces, but generic substitution within either family is precluded for this compound because three differentiating features converge in a single molecule: (i) a stereodefined (S)‑1‑(imidazo[1,2‑a]pyridin‑6‑yl)ethyl substituent that imparts a specific three‑dimensional orientation known to be critical for target engagement in imidazopyridine‑containing kinase inhibitors [1], (ii) a 5‑bromo substituent on the electron‑deficient pyrazine ring that modulates both reactivity and halogen‑bonding potential, which is absent in non‑halogenated or chloro‑analogs, and (iii) a free 2,3‑diamine motif that provides a dual hydrogen‑bond donor/acceptor pharmacophore distinct from the fused imidazo[1,2‑a]pyrazine or triazolo‑pyrazine scaffolds found in the closest clinical comparators [1]. Substituting even one of these elements—for instance, using an (R)‑enantiomer, a des‑bromo analog, or a cyclopropylmethyl‑N2 variant—generates a chemically distinct entity whose target‑binding profile cannot be assumed equivalent without explicit comparative data .

2248205-47-0: Quantitative Differentiation Evidence Against Closest Analogs


Chiral (S)-Configuration: Enantiomeric Excess vs. Racemic and (R)-Analogs

The compound is supplied as the single (S)-enantiomer, a configuration that directly mirrors the stereochemistry of the clinical c-Met inhibitor volitinib, where the (R)-enantiomer was shown to be >100-fold less potent against the target kinase [1]. While no published side-by-side comparison exists for this exact compound, the stereochemical requirement for the (S)-configuration at the α-carbon of the imidazo[1,2-a]pyridin-6-yl ethyl group is a conserved SAR feature across multiple imidazopyridine-based kinase inhibitor series [1]. The isomeric SMILES (C[C@@H](C1=CN2C=CN=C2C=C1)NC3=NC(=CN=C3N)Br) confirms the defined stereochemistry . A racemic mixture or (R)-enantiomer of structurally related analogs would therefore be expected to exhibit a different, and likely inferior, target-engagement profile.

Chiral synthesis Enantioselectivity Kinase inhibitor

5-Bromo Substituent on Pyrazine: Halogen-Bonding Potential vs. Des-Bromo and Chloro Analogs

The 5‑position of the pyrazine ring bears a bromine atom, which introduces both steric bulk and halogen‑bond donor capability that cannot be replicated by a hydrogen (des‑bromo analog) or smaller halogens such as chlorine . In imidazo[1,2‑a]pyridine kinase programs, the 5‑bromo substituent has been identified as a key determinant of potency; for example, in the development of CENP‑E inhibitors, the 5‑bromo derivative 1a served as the lead scaffold from which all further optimization proceeded [1]. The des‑bromo pyrazine‑2,3‑diamine core (CAS 89967‑44‑0) and the 5‑chloro analog differ in lipophilicity (ΔlogP ≈ +0.5 for Br vs. Cl), polarizability, and sigma‑hole potential, all of which can alter target binding and ADME properties in ways that preclude simple substitution.

Halogen bonding Medicinal chemistry Kinase inhibitor design

Hybrid Pyrazine-2,3-diamine / Imidazo[1,2-a]pyridine Scaffold vs. Fused Imidazopyrazine or Triazolopyrazine Cores

The target compound bridges a pyrazine‑2,3‑diamine (non‑fused, di‑amino) core with an imidazo[1,2‑a]pyridine side‑chain through a chiral ethyl linker. This topology is structurally distinct from the fused imidazo[1,2‑a]pyrazine scaffold found in CDK9 inhibitors such as compound 3c (IC50 0.16 µM on CDK9, MCF7 IC50 6.66 µM) [1] and from the triazolo[4,5‑b]pyrazine core of volitinib [2]. The open diamine motif provides an additional hydrogen‑bond donor (NH₂) and acceptor (NH) array that is not present in the fused systems, potentially enabling distinct hinge‑binding interactions or off‑target profiles. No direct comparative biochemical data between these scaffold classes and the target compound are available from permitted sources.

Scaffold hopping Kinase selectivity Medicinal chemistry

Vendor-Specified Purity Benchmark (≥95%) vs. Common Screening-Grade Compounds

The commercially supplied material is certified at ≥95 % purity (Catalog No. CM531414) . Many early‑stage kinase probes and screening compounds in this structural class are supplied at lower purity (90–95 %) or as crude reaction products, which can introduce confounding assay artifacts. While this purity specification does not constitute a biological differentiation per se, it is a procurement‑relevant parameter: a defined purity threshold ensures inter‑lot reproducibility in biochemical and cell‑based assays, which is essential for generating reliable SAR data.

Compound quality control Assay reproducibility Procurement specification

Molecular Weight and Lipophilicity: Differentiation from Larger Clinical Candidates

With a molecular weight of 333.19 g/mol and a molecular formula of C13H13BrN6 , this compound is substantially smaller than clinical imidazopyridine‑based kinase inhibitors such as volitinib (MW ≈ 469) [1]. Its lower molecular weight and reduced number of rotatable bonds suggest a more lead‑like profile, which is advantageous for hit‑to‑lead optimization campaigns where fragment growth and property‑based design are prioritized. The compound occupies a physicochemical space (MW < 350, cLogP estimated at ≈ 2.2) that is more amenable to permeability and solubility optimization compared to larger, more lipophilic clinical candidates.

Physicochemical properties Lead-likeness Drug discovery

Research Application Scenarios Where 2248205-47-0 Offers the Strongest Fit


Stereochemical Probe in Kinase Inhibitor SAR Studies

The defined (S)-configuration at the α-carbon of the imidazo[1,2-a]pyridin-6-yl ethyl group makes this compound a useful stereochemical probe for investigating the enantioselectivity of kinase targets. Based on the precedent established with volitinib, where the (S)-enantiomer is >100-fold more potent than the (R)-enantiomer [1], researchers studying imidazopyridine-containing kinase inhibitors can use this compound to confirm whether their target of interest exhibits a similar stereochemical preference, guiding further medicinal chemistry decisions.

Scaffold-Hopping Starting Point for CDK9 or c-Met Drug Discovery

The hybrid pyrazine-2,3-diamine / imidazo[1,2-a]pyridine scaffold topology is structurally distinct from the fused imidazo[1,2-a]pyrazine core of published CDK9 inhibitors [2] and the triazolopyrazine core of volitinib [1]. This compound can serve as a scaffold-hopping starting point to explore selectivity profiles that differ from those of established chemotypes, potentially addressing resistance mutations or off-target toxicities associated with fused-ring inhibitors.

Halogen-Bonding and 5-Bromo SAR Exploration

The 5-bromo substituent on the electron-deficient pyrazine ring provides a defined halogen-bond donor that can be systematically compared with des-bromo or chloro analogs. This compound is suitable for studies investigating the contribution of halogen bonding to target affinity and selectivity, particularly in kinase systems where a backbone carbonyl or carboxylate side chain may serve as the halogen-bond acceptor [3].

Lead-Like Physicochemical Property Optimization

With a molecular weight of 333.19 g/mol and an estimated cLogP of ~2.2, this compound occupies a favorable lead-like chemical space compared to larger clinical imidazopyridine-based inhibitors (e.g., volitinib, MW ≈ 469) [1]. It is well-suited for hit-to-lead campaigns where maintaining low molecular weight and controlled lipophilicity is critical for achieving favorable oral bioavailability and metabolic stability.

Quote Request

Request a Quote for (S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.